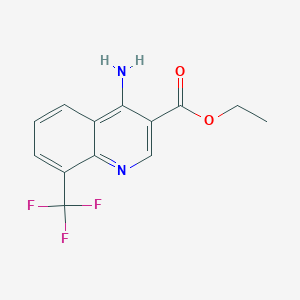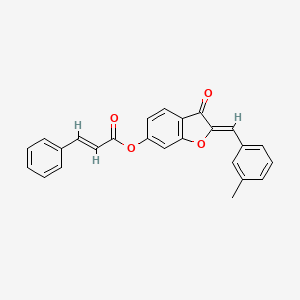![molecular formula C11H10N6 B12212345 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B12212345.png)
7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a triazine ring, with a phenyl group attached to the pyrazole ring. This unique structure imparts significant pharmacological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-cyanoacetyl-4-benzoylthiosemicarbazide with alkali, leading to the formation of the pyrazole and triazine rings . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted triazines.
Scientific Research Applications
7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. One of the primary targets is casein kinase II subunit alpha, where the compound acts as an inhibitor. This inhibition disrupts the kinase signaling pathways, leading to antiproliferative effects on cancer cells . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
Comparison: Compared to other similar compounds, 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine stands out due to its unique substitution pattern and enhanced biological activity. For instance, while pyrazolo[1,5-a]pyrimidines are known for their antimetabolite properties, this compound exhibits stronger kinase inhibition and anticancer activity . Additionally, the presence of the phenyl group in its structure contributes to its higher binding affinity and specificity towards molecular targets .
Properties
Molecular Formula |
C11H10N6 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
7-phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C11H10N6/c12-10-14-9-6-8(7-4-2-1-3-5-7)16-17(9)11(13)15-10/h1-6H,(H4,12,13,14,15) |
InChI Key |
PYSGDQZZNYXTRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B12212267.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B12212270.png)
![5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12212272.png)
![Butanamide, 2-(diethylamino)-N-[[(2,3-dihydro-1H-inden-1-yl)amino]carbonyl]-](/img/structure/B12212280.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12212286.png)
![2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B12212294.png)
![2-[(2-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12212299.png)
![2-Chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine](/img/structure/B12212320.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12212340.png)
![Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione](/img/structure/B12212351.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12212352.png)

![(2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide](/img/structure/B12212362.png)
